molecular formula C16H13N5O7 B11643082 methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate

methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11643082
M. Wt: 387.30 g/mol
InChI Key: VOZNGRHMRNVXJG-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a cyano group, and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the cyano and dinitrophenyl groups. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: This step may involve the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Attachment of the Dinitrophenyl Group: This can be done through a nucleophilic substitution reaction using 3,5-dinitrophenyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dinitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Similar structure with a thiophene ring instead of a pyrrole ring.

    4-Bromo-1,2-dimethylcyclohexane: Contains a cyclohexane ring with similar substituents.

Uniqueness

Methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13N5O7

Molecular Weight

387.30 g/mol

IUPAC Name

methyl 4-cyano-3-[(3,5-dinitrobenzoyl)amino]-1,5-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C16H13N5O7/c1-8-12(7-17)13(14(19(8)2)16(23)28-3)18-15(22)9-4-10(20(24)25)6-11(5-9)21(26)27/h4-6H,1-3H3,(H,18,22)

InChI Key

VOZNGRHMRNVXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C)C(=O)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C#N

Origin of Product

United States

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